molecular formula C13H20O2 B15341638 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde CAS No. 37677-10-4

3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde

Cat. No.: B15341638
CAS No.: 37677-10-4
M. Wt: 208.30 g/mol
InChI Key: SEDWZYHPNYWAAG-UHFFFAOYSA-N
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Description

3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexene ring, an oxirane ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-2-ene-1-carbaldehyde
  • 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-4-ene-1-carbaldehyde

Uniqueness

The presence of both an oxirane ring and an aldehyde group in the same molecule allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .

Properties

CAS No.

37677-10-4

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-[2-(3,3-dimethyloxiran-2-yl)ethyl]cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C13H20O2/c1-13(2)12(15-13)7-6-10-4-3-5-11(8-10)9-14/h4,9,11-12H,3,5-8H2,1-2H3

InChI Key

SEDWZYHPNYWAAG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)CCC2=CCCC(C2)C=O)C

Origin of Product

United States

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